Cas no 479243-27-1 (5-(2-Methoxyphenyl)thiophene-2-carbaldehyde)
5-(2-Methoxyphenyl)thiophene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-(2-Methoxyphenyl)thiophene-2-carbaldehyde
- 5-(2-methoxyphenyl)- 2-Thiophenecarboxaldehyde
- 5-(2-methoxyphenyl)-2-thiophenecarbaldehyde
- 5-(2-Methoxy-phenyl)-thiophene-2-carbaldehyde
- AB24077
- AC1MSNKY
- AG-A-80035
- BB 0222856
- CTK7B0857
- CS-0360556
- SCHEMBL5737937
- DYZXRQXNOYTTLY-UHFFFAOYSA-N
- SY014517
- A872015
- MFCD06410189
- 479243-27-1
- DB-070887
- AKOS004117709
- AC7629
-
- MDL: MFCD06410189
- Inchi: 1S/C12H10O2S/c1-14-11-5-3-2-4-10(11)12-7-6-9(8-13)15-12/h2-8H,1H3
- InChI Key: DYZXRQXNOYTTLY-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC=C1C1C=CC=CC=1OC
Computed Properties
- Exact Mass: 218.04015073g/mol
- Monoisotopic Mass: 218.04015073g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 54.5Ų
5-(2-Methoxyphenyl)thiophene-2-carbaldehyde Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
5-(2-Methoxyphenyl)thiophene-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169005121-5g |
5-(2-Methoxyphenyl)thiophene-2-carbaldehyde |
479243-27-1 | 95% | 5g |
$701.92 | 2023-09-01 | |
| Chemenu | CM199133-5g |
5-(2-Methoxyphenyl)thiophene-2-carbaldehyde |
479243-27-1 | 95% | 5g |
$613 | 2021-08-05 | |
| Apollo Scientific | OR470275-5g |
5-(2-Methoxyphenyl)thiophene-2-carbaldehyde |
479243-27-1 | 5g |
£966.00 | 2023-09-01 | ||
| Chemenu | CM199133-5g |
5-(2-Methoxyphenyl)thiophene-2-carbaldehyde |
479243-27-1 | 95% | 5g |
$613 | 2023-01-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431226-5g |
5-(2-Methoxyphenyl)thiophene-2-carbaldehyde |
479243-27-1 | 95+% | 5g |
¥6955.00 | 2024-05-12 | |
| eNovation Chemicals LLC | D256258-5g |
5-(2-Methoxyphenyl)thiophene-2-carbaldehyde |
479243-27-1 | 95% | 5g |
$755 | 2024-07-20 | |
| eNovation Chemicals LLC | D256258-5g |
5-(2-Methoxyphenyl)thiophene-2-carbaldehyde |
479243-27-1 | 95% | 5g |
$755 | 2025-02-26 | |
| eNovation Chemicals LLC | D256258-5g |
5-(2-Methoxyphenyl)thiophene-2-carbaldehyde |
479243-27-1 | 95% | 5g |
$755 | 2025-03-01 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY014517-5g |
5-(2-Methoxyphenyl)thiophene-2-carbaldehyde |
479243-27-1 | ≥95% | 5g |
¥6197.36 | 2025-04-14 | |
| Ambeed | A691092-250mg |
5-(2-Methoxyphenyl)thiophene-2-carbaldehyde |
479243-27-1 | 95+% | 250mg |
$209.0 | 2025-04-19 |
5-(2-Methoxyphenyl)thiophene-2-carbaldehyde Suppliers
5-(2-Methoxyphenyl)thiophene-2-carbaldehyde Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 5-(2-Methoxyphenyl)thiophene-2-carbaldehyde
Introduction to 5-(2-Methoxyphenyl)thiophene-2-carbaldehyde (CAS No. 479243-27-1)
5-(2-Methoxyphenyl)thiophene-2-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 479243-27-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aldehyde features a thiophene core conjugated with a methoxy-substituted phenyl ring, making it a versatile intermediate in the synthesis of biologically active molecules. The structural motif of this compound positions it as a valuable scaffold for exploring novel pharmacological applications, particularly in the development of therapeutic agents targeting neurological and inflammatory disorders.
The thiophene ring, a five-membered aromatic structure containing sulfur, is renowned for its role in medicinal chemistry due to its ability to modulate electronic properties and interact with biological targets. In 5-(2-Methoxyphenyl)thiophene-2-carbaldehyde, the presence of a formyl group at the 2-position enhances its reactivity, allowing for further functionalization through condensation reactions, such as Schiff base formation or cross-coupling processes. These chemical transformations are pivotal in generating derivatives with tailored biological activities.
Recent advancements in drug discovery have highlighted the potential of thiophene derivatives as scaffolds for small-molecule drugs. Studies have demonstrated that compounds incorporating thiophene rings exhibit promising effects in modulating enzyme activity and receptor binding. For instance, derivatives of 5-(2-Methoxyphenyl)thiophene-2-carbaldehyde have been investigated for their anti-inflammatory properties, leveraging the ability of the thiophene core to engage with transcription factors and cytokine pathways. The methoxy group on the phenyl ring further fine-tunes the pharmacokinetic profile by influencing solubility and metabolic stability.
The aldehyde functionality in 5-(2-Methoxyphenyl)thiophene-2-carbaldehyde serves as a critical handle for chemical diversification. It can participate in nucleophilic addition reactions, enabling the synthesis of amine or thiol derivatives that may exhibit enhanced binding affinity to biological targets. Such modifications are essential for optimizing lead compounds during drug development pipelines. Moreover, the electronic distribution across the molecule, influenced by the conjugation between the thiophene and phenyl rings, can be exploited to fine-tune interactions with proteins and nucleic acids.
In parallel, computational studies have begun to elucidate the structural features that contribute to the bioactivity of 5-(2-Methoxyphenyl)thiophene-2-carbaldehyde derivatives. Molecular modeling techniques have identified key interactions between these compounds and target proteins, providing insights into how structural modifications can improve potency and selectivity. These computational approaches are increasingly integrated into drug discovery workflows, accelerating the identification of promising candidates for experimental validation.
The pharmaceutical industry has also shown interest in exploring 5-(2-Methoxyphenyl)thiophene-2-carbaldehyde as a precursor for kinase inhibitors, given the prevalence of thiophene-based inhibitors in clinical use. Kinases are enzymes involved in numerous cellular processes, making them attractive targets for therapeutic intervention. By modifying the substituents on the thiophene ring and aldehyde group, researchers can develop inhibitors with specific selectivity profiles that minimize off-target effects. Preliminary studies suggest that certain derivatives exhibit inhibitory activity against aberrantly activated kinases associated with cancers and inflammatory diseases.
Beyond its applications in medicinal chemistry, 5-(2-Methoxyphenyl)thiophene-2-carbaldehyde has found utility in materials science. The conjugated system of thiophene derivatives contributes to their optoelectronic properties, making them suitable for applications in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic devices. The methoxy group can further enhance material stability under various conditions, broadening the range of potential uses.
The synthesis of 5-(2-Methoxyphenyl)thiophene-2-carbaldehyde typically involves multi-step organic transformations starting from commercially available precursors like 2-methoxybenzaldehyde and thioanisole. Key steps often include cyclization reactions to form the thiophene ring followed by selective functionalization at the 2-position. Advances in synthetic methodologies have improved yields and purity levels, facilitating its use in both academic research and industrial applications.
As research continues to uncover new biological activities associated with thiophene derivatives, compounds like 5-(2-Methoxyphenyl)thiophene-2-carbaldehyde are poised to play an increasingly important role in drug development pipelines. Their structural versatility allows for extensive chemical modification, enabling researchers to tailor properties such as potency, selectivity, and pharmacokinetics to meet specific therapeutic needs. Collaborative efforts between synthetic chemists and biologists are essential for translating these findings into novel treatments that address unmet medical demands.
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